REACTION_CXSMILES
|
[N+:1]([C:4]1[S:5][CH:6]=[CH:7][C:8]=1[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])([O-])=O>O1CCOCC1.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2]>[NH2:1][C:4]1[S:5][CH:6]=[CH:7][C:8]=1[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11] |f:2.3.4.5.6.7.8.9.10|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1SC=CC1CC(=O)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
reduced iron
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
iron sulfate heptahydrate
|
Quantity
|
400 mg
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
then filtered through celite
|
Type
|
FILTRATION
|
Details
|
filter-aid
|
Type
|
WASH
|
Details
|
washed through with diethyl ether
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated aqueous sodium hydrogen carbonate and saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to a red/black liquid
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC=CC1CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |